(R)-BoroAlg(+)-Pinanediol
Overview
Description
(R)-BoroAlg(+)-Pinanediol is a chiral boron-containing compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is known for its unique chemical and physical properties, making it an attractive candidate for use in several research areas.
Mechanism of Action
The mechanism of action of (R)-BoroAlg(+)-Pinanediol is not well understood. However, it is believed that its boron atom plays a crucial role in its catalytic activity. The boron atom can coordinate with other molecules, leading to the formation of a stable intermediate, which can then undergo further reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (R)-BoroAlg(+)-Pinanediol. However, some studies have suggested that it may have potential therapeutic applications in the treatment of certain diseases, including cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (R)-BoroAlg(+)-Pinanediol in lab experiments is its chiral nature, which makes it an excellent candidate for use in asymmetric synthesis. Additionally, it is a stable compound that can be easily synthesized and purified. However, its limitations include its high cost and limited availability.
Future Directions
There are several potential future directions for research on (R)-BoroAlg(+)-Pinanediol. One area of interest is its potential use in the development of new drugs for the treatment of various diseases. Additionally, it may have applications in the development of new catalysts for use in organic synthesis. Further studies are needed to fully understand its mechanism of action and potential applications in various fields of science.
Scientific Research Applications
(R)-BoroAlg(+)-Pinanediol has been extensively used in various scientific research applications, including asymmetric synthesis, catalysis, and medicinal chemistry. Its chiral nature makes it an excellent candidate for use in asymmetric synthesis, where it can be used to prepare enantiomerically pure compounds. Additionally, it has been used as a catalyst in several reactions, including the aldol reaction, Diels-Alder reaction, and allylation reaction.
properties
IUPAC Name |
(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]but-3-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BNO2/c1-5-6-12(16)15-17-11-8-9-7-10(13(9,2)3)14(11,4)18-15/h5,9-12H,1,6-8,16H2,2-4H3/t9-,10-,11+,12-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLWKNXNIVUVMF-HNRZYHPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719328 | |
Record name | (1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]but-3-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-BoroAlg(+)-Pinanediol | |
CAS RN |
323197-73-5 | |
Record name | (1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]but-3-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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